Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Overview
Description
Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Cellular Staining
Compounds similar to Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, such as Hoechst 33258, which is a bis-benzimidazole derivative with a piperazine group, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds have been extensively used as fluorescent DNA stains in cellular biology for chromosome and nuclear staining and in analyzing nuclear DNA content values via flow cytometry (Issar & Kakkar, 2013).
Pharmaceutical Metabolism and Derivatives
Arylpiperazine derivatives, which share structural similarities with this compound, have found clinical applications in treating depression, psychosis, or anxiety. These compounds, including benzisothiazolyl derivatives like perospirone and ziprasidone, undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which have a variety of effects related to neurotransmitter receptors (Caccia, 2007).
Supramolecular Chemistry and Polymer Science
Benzylpiperazine derivatives contribute to the field of supramolecular chemistry, particularly in the self-assembly of molecules into nanometer-sized structures stabilized by hydrogen bonding. These assemblies have potential applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, De Greef, & Palmans, 2012).
Synthetic Chemistry
Compounds related to this compound serve as precursors or intermediates in synthetic chemistry, facilitating the synthesis of a wide array of bioactive molecules with potential pharmaceutical applications. This includes their use in the development of new compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Özil & Menteşe, 2020).
Bio-renewable Chemicals and Environmental Applications
In the context of sustainable chemistry, derivatives of this compound could be involved in processes related to the removal or recovery of carboxylic acids from diluted aqueous streams, an area of growing interest due to the push towards bio-based chemicals and materials (Sprakel & Schuur, 2019).
Properties
IUPAC Name |
benzyl 2-methylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQNIUAWYRGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662660 | |
Record name | Benzyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-18-2 | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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